![molecular formula C12H24N2O4 B15301750 5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a dimethylamino group on the pentanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: DIC and HOBt are frequently used in peptide synthesis to couple the amino acid with other amino acids or peptides.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions result in the formation of peptide bonds, leading to dipeptides or longer peptide chains.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds with other amino acids. The dimethylamino group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-ornithine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-lysine: Similar in structure but with an additional amino group on the side chain.
N-Boc-L-arginine: Contains a guanidino group instead of a dimethylamino group.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-5-(dimethylamino)pentanoic acid is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and interactions. This makes it particularly useful in specific synthetic applications where the dimethylamino group can provide additional functionality .
Properties
IUPAC Name |
5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLYVIARHJTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
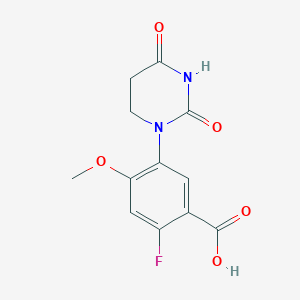
![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
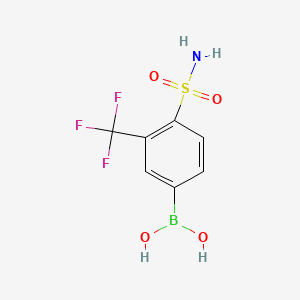
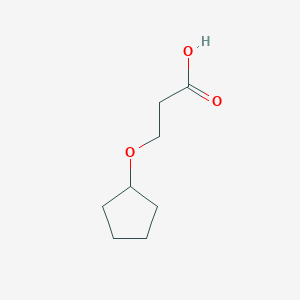

![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)

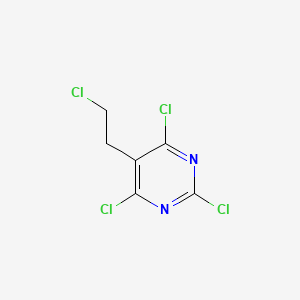
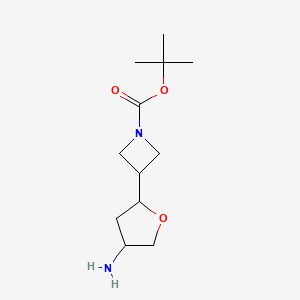

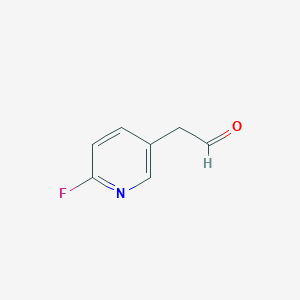
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)

![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
